Cas no 1955492-67-7 (5-(difluoromethyl)-2-azaspiro3.3heptane)

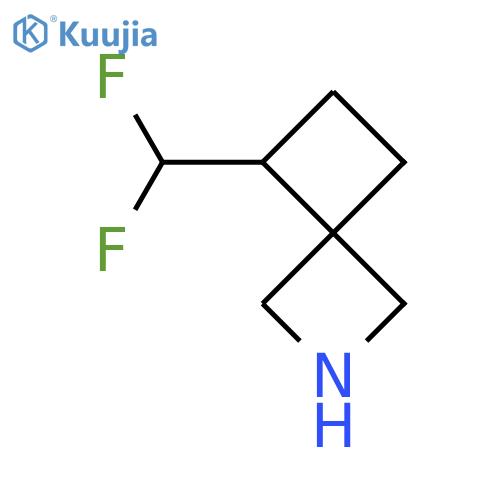

1955492-67-7 structure

商品名:5-(difluoromethyl)-2-azaspiro3.3heptane

CAS番号:1955492-67-7

MF:C7H11F2N

メガワット:147.16574883461

MDL:MFCD29763448

CID:5247865

PubChem ID:122236572

5-(difluoromethyl)-2-azaspiro3.3heptane 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-azaspiro[3.3]heptane

- 2-Azaspiro[3.3]heptane, 5-(difluoromethyl)-

- 5-(difluoromethyl)-2-azaspiro3.3heptane

-

- MDL: MFCD29763448

- インチ: 1S/C7H11F2N/c8-6(9)5-1-2-7(5)3-10-4-7/h5-6,10H,1-4H2

- InChIKey: YNNWBABTZMVEFL-UHFFFAOYSA-N

- ほほえんだ: FC(C1CCC21CNC2)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 143

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 12

5-(difluoromethyl)-2-azaspiro3.3heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264538-0.1g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 0.1g |

$1735.0 | 2024-06-18 | |

| Enamine | EN300-264538-0.25g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 0.25g |

$1814.0 | 2024-06-18 | |

| Enamine | EN300-264538-1g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 1g |

$1971.0 | 2023-09-14 | ||

| Enamine | EN300-264538-10g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 10g |

$8480.0 | 2023-09-14 | ||

| Enamine | EN300-264538-10.0g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 10.0g |

$8480.0 | 2024-06-18 | |

| Enamine | EN300-264538-0.05g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 0.05g |

$1657.0 | 2024-06-18 | |

| Enamine | EN300-264538-2.5g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 2.5g |

$3865.0 | 2024-06-18 | |

| Ambeed | A1084180-1g |

5-(Difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 1g |

$2498.0 | 2024-07-28 | |

| Enamine | EN300-264538-5.0g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 95% | 5.0g |

$5719.0 | 2024-06-18 | |

| Enamine | EN300-264538-5g |

5-(difluoromethyl)-2-azaspiro[3.3]heptane |

1955492-67-7 | 5g |

$5719.0 | 2023-09-14 |

5-(difluoromethyl)-2-azaspiro3.3heptane 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1955492-67-7 (5-(difluoromethyl)-2-azaspiro3.3heptane) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955492-67-7)5-(difluoromethyl)-2-azaspiro3.3heptane

清らかである:99%

はかる:1g

価格 ($):2248.0